![molecular formula C18H15Cl2N3O4S B2451132 3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034490-19-0](/img/structure/B2451132.png)

3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

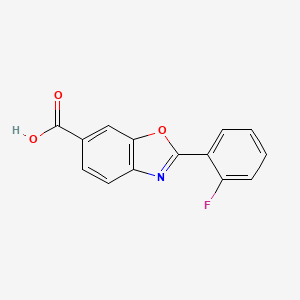

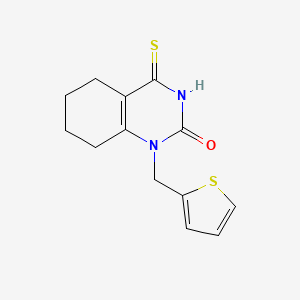

The compound appears to contain a biphenyl group, which is two benzene rings connected by a single bond, with two chlorine atoms attached. It also contains an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms. Additionally, it has an imidazolidine-2,4-dione group, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with two carbonyl groups attached to the 2 and 4 positions of the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the biphenyl group, the introduction of the chlorine atoms, the formation of the azetidine ring, and the formation of the imidazolidine-2,4-dione group. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The biphenyl group could rotate around the single bond connecting the two rings, and the chlorine atoms could be in various positions on the rings. The azetidine and imidazolidine-2,4-dione rings would have a puckered conformation due to the strain of the four-membered ring .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific groups present in the molecule. The chlorine atoms could potentially be replaced by other groups in a substitution reaction. The azetidine ring could be opened in a ring-opening reaction. The carbonyl groups in the imidazolidine-2,4-dione ring could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the chlorine atoms could make it relatively heavy and possibly increase its boiling point. The azetidine and imidazolidine-2,4-dione rings could influence its reactivity .Scientific Research Applications

Nonpeptide Inhibitors for Human Heart Chymase

Research on substituted derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione has shown potential in selectively inhibiting human heart chymase, an enzyme involved in cardiovascular diseases. These derivatives exhibit high selectivity and potency, indicating their potential for therapeutic applications in cardiovascular conditions (Niwata et al., 1997).

Anticancer Properties

Hydantoin derivatives, including those structurally related to the compound , have been explored for their anticancer properties. Specific novel spirohydantoin compounds have shown dose- and time-dependent cytotoxic effects on various human leukemic cell lines, indicating their potential as cancer therapeutic agents (Kavitha et al., 2009).

Novel Synthetic Methods

Research has also focused on developing novel synthetic methods for creating derivatives of imidazolidine-2,4-dione, demonstrating the chemical versatility and potential for creating a wide range of pharmacologically active compounds. For instance, novel sulfonic acid functionalized ionic liquids have been used to catalyze the synthesis of 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives, showcasing innovative approaches to drug synthesis (Chen et al., 2011).

Antibacterial Activities

Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their antibacterial activities, indicating their potential use in treating bacterial infections. This includes novel hybrid compounds that showed activity against both Gram-positive and Gram-negative bacteria (Keivanloo et al., 2020).

Hypoglycemic Activity

Some derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their hypoglycemic activity, indicating potential applications in diabetes treatment. Compounds have shown significant reduction in blood glucose levels in diabetic rat models, suggesting their usefulness as oral antihyperglycemic agents (Hussain et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[1-[4-(3,4-dichlorophenyl)phenyl]sulfonylazetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O4S/c19-15-6-3-12(7-16(15)20)11-1-4-14(5-2-11)28(26,27)22-9-13(10-22)23-17(24)8-21-18(23)25/h1-7,13H,8-10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGPTPQKKSOCLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-Methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2451055.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2451060.png)

![N-[3-(benzimidazol-1-yl)propyl]-2-chloroacetamide](/img/structure/B2451062.png)

![1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2451066.png)

![N-(4-ethylphenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2451068.png)

![3-isopropyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2451071.png)